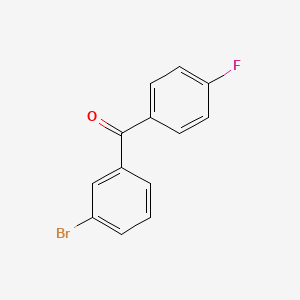

3-Bromo-4'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWGPEHYNFONNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394659 | |

| Record name | 3-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46698-24-2 | |

| Record name | 3-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4'-fluorobenzophenone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-4'-fluorobenzophenone, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a halogenated aromatic ketone with the molecular formula C₁₃H₈BrFO.[1][2] Its structure, featuring a bromine atom on one phenyl ring and a fluorine atom on the other, makes it a valuable intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFO | [1][2] |

| Molecular Weight | 279.10 g/mol | [1] |

| CAS Number | 46698-24-2 | [1][2] |

| Melting Point | 82-86 °C | [2] |

| Boiling Point (Predicted) | 362.0 ± 27.0 °C | [2] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis.[3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Bromobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled in an ice bath, and a solution of 3-bromobenzoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel. Subsequently, fluorobenzene is added dropwise to the stirred suspension at a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Caption: A flowchart illustrating the synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹³C NMR | Spectral data is available on PubChem.[1] |

| IR Spectroscopy | ATR-IR spectra are available, showing characteristic carbonyl and C-Halogen bond stretches.[1] |

| Mass Spectrometry | The molecular ion peak and isotopic pattern for bromine would be characteristic. |

Applications in Drug Discovery and Research

While specific biological activities of this compound are not extensively documented in the available literature, its structural motifs are present in various biologically active compounds. Benzophenone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and enzyme inhibitory activities.

For instance, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a similar bromo-benzophenone core, identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[4] This suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents targeting similar pathways.

The presence of bromine and fluorine atoms provides opportunities for further chemical modifications, making it a versatile building block in medicinal chemistry for the development of new drug candidates.

Caption: A generalized workflow for utilizing this compound in drug discovery.

References

- 1. This compound | C13H8BrFO | CID 3650193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 46698-24-2 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. studymoose.com [studymoose.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4'-fluorobenzophenone, a halogenated benzophenone derivative. The document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a synthetic intermediate in various research and development endeavors.

Chemical Identity and Properties

This compound, with the CAS number 46698-24-2, is a diaryl ketone characterized by a bromine substituent on one phenyl ring and a fluorine substituent on the other.[1] This unique substitution pattern makes it a valuable intermediate in organic synthesis.

Synonyms: (3-bromophenyl)-(4-fluorophenyl)methanone[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 46698-24-2 | [1] |

| Molecular Formula | C₁₃H₈BrFO | [1] |

| Molecular Weight | 279.10 g/mol | [1] |

| IUPAC Name | (3-bromophenyl)-(4-fluorophenyl)methanone | [1] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of diaryl ketones such as this compound is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In this case, fluorobenzene is acylated by 3-bromobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar benzophenone derivatives.[2][4]

Materials and Reagents:

-

3-Bromobenzoyl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled AlCl₃ suspension over 15-20 minutes.

-

Addition of Fluorobenzene: Following the addition of the acyl chloride, fluorobenzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).

Diagram 1: Synthesis Workflow for this compound via Friedel-Crafts Acylation

Caption: A step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Research

Benzophenone derivatives are a class of compounds with a wide range of biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in this compound offers distinct advantages for drug development:

-

Synthetic Handle: The bromine atom serves as a versatile functional group for further chemical modifications, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[5][6] This allows for the facile introduction of various substituents to explore structure-activity relationships.

-

Modulation of Physicochemical Properties: The fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability of derivative compounds.

While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules explored as kinase inhibitors and other therapeutic agents.[7][8] Therefore, this compound is a valuable starting material for the synthesis of novel drug candidates.

Signaling Pathways and Experimental Workflows

Detailed information regarding the direct interaction of this compound with specific biological signaling pathways is not available in the reviewed literature. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The experimental workflow would be centered around its chemical transformations rather than its biological effects.

Diagram 2: General Application in Suzuki Coupling Reactions

Caption: A logical relationship diagram illustrating the use of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds, particularly in the context of drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications.

References

- 1. This compound | C13H8BrFO | CID 3650193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 3-Bromo-4'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Bromo-4'-fluorobenzophenone. Due to the limited availability of experimentally verified spectra in public databases, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information serves as a valuable reference for the synthesis, identification, and characterization of this and structurally related compounds.

Core Spectroscopic Data

Disclaimer: The following spectroscopic data has been predicted using advanced chemical modeling software and by comparison with structurally similar compounds. These values should be considered as a reference and may differ from experimentally obtained results.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | d | 1H | Ar-H |

| 7.82 | t | 1H | Ar-H |

| 7.75 | m | 2H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 7.20 | t | 2H | Ar-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 194.5 | C=O |

| 165.0 (d, J = 254 Hz) | C-F |

| 138.5 | Ar-C |

| 136.0 | Ar-C |

| 132.8 (d, J = 9 Hz) | Ar-C |

| 131.5 | Ar-C |

| 130.0 | Ar-C |

| 128.5 | Ar-C |

| 122.5 | Ar-C-Br |

| 115.5 (d, J = 22 Hz) | Ar-C |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption frequencies for this compound.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1660 | Strong | C=O (Ketone) Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1220 | Strong | C-F Stretch |

| 1100-1000 | Medium | C-Br Stretch |

| 850-800 | Strong | p-disubstituted C-H bend |

| 750-700 | Strong | m-disubstituted C-H bend |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 278/280 | 100/98 | [M]⁺ (Molecular Ion, Br isotopes) |

| 201 | 40 | [M - Br]⁺ |

| 123 | 80 | [C₆H₄COF]⁺ |

| 95 | 60 | [C₆H₄F]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol (ATR Method)

-

Sample Preparation:

-

Place a small amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

For a direct insertion probe, the sample is placed in a capillary tube and heated to volatilize it into the ion source.[3]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Reactivity of 3-Bromo-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 3-Bromo-4'-fluorobenzophenone, a valuable intermediate in organic synthesis and drug discovery. This document details a primary synthetic route via Friedel-Crafts acylation, outlines its key chemical properties, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic additions to the carbonyl group. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to support researchers in the effective utilization of this versatile compound.

Introduction

This compound, with the chemical formula C₁₃H₈BrFO, is a diarylketone that serves as a crucial building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and a fluorine atom on separate phenyl rings, offers distinct sites for functionalization. The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The fluorinated phenyl ring can influence the electronic properties and metabolic stability of derivative compounds, making it an attractive moiety in medicinal chemistry. This guide will provide a detailed exploration of the synthesis and chemical behavior of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | (3-bromophenyl)(4-fluorophenyl)methanone | [1] |

| CAS Number | 46698-24-2 | [1] |

| Molecular Formula | C₁₃H₈BrFO | [1] |

| Molecular Weight | 279.10 g/mol | [1] |

| Melting Point | 82-86 °C | |

| Boiling Point | 362.0±27.0 °C (Predicted) | |

| Density | 1.485±0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the acylium ion electrophile and the subsequent electrophilic attack on the fluorobenzene ring.

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.

Materials:

-

3-Bromobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube or nitrogen inlet) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension. Following this, fluorobenzene (1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield |

| 3-Bromobenzoyl chloride | 219.46 | 1.0 | - |

| Fluorobenzene | 96.10 | 1.2 | - |

| Aluminum chloride | 133.34 | 1.1 | - |

| This compound | 279.10 | - | Based on 3-bromobenzoyl chloride |

Note: The actual yield will depend on the specific reaction conditions and purification efficiency. Yields for analogous Friedel-Crafts acylations typically range from 70-90%.

Reactivity of this compound

This compound possesses two primary sites of reactivity: the bromine-substituted phenyl ring and the carbonyl group.

Reactions at the Bromine-Substituted Ring: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a key functional group for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid or its ester, is a powerful tool for this transformation.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

-

Reaction Setup: A mixture of this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) is placed in a round-bottom flask.

-

Solvent and Catalyst: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is degassed. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), is then added.

-

Reaction: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours, with progress monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Reactions at the Carbonyl Group: Grignard Reaction

The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is a classic method for forming new carbon-carbon bonds and converting the ketone into a tertiary alcohol.

Caption: Grignard reaction with this compound.

Experimental Protocol (General):

-

Reaction Setup: A solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) is placed in a flame-dried, three-necked flask under an inert atmosphere and cooled to 0 °C.

-

Addition of Grignard Reagent: The Grignard reagent (1.1 equivalents), either commercially available or freshly prepared, is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol can be purified by column chromatography or recrystallization.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The splitting patterns will be complex due to the disubstituted nature of both rings and the coupling with the fluorine atom. |

| ¹³C NMR | The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The carbon attached to the bromine will also show a characteristic shift. The carbon-fluorine coupling will be observable for the carbons in the fluorinated ring. |

| IR | A strong absorption band for the C=O stretch of the ketone will be present around 1660 cm⁻¹. C-Br and C-F stretching vibrations will also be present in the fingerprint region. |

| Mass Spec | The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in a roughly 1:1 ratio). |

Applications in Research and Development

This compound is a valuable scaffold in medicinal chemistry. The benzophenone core is present in a variety of biologically active molecules. The ability to functionalize the 3-bromo position allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The 4-fluorophenyl moiety can enhance binding affinity to biological targets and improve pharmacokinetic properties. Derivatives of this compound could be explored for their potential as kinase inhibitors, anti-inflammatory agents, or in other therapeutic areas.

Conclusion

This technical guide has detailed the synthesis and reactivity of this compound. The Friedel-Crafts acylation provides a reliable route for its preparation. The compound's reactivity is dominated by the versatile bromine atom, which readily participates in cross-coupling reactions, and the electrophilic carbonyl group, which undergoes nucleophilic addition. The information and protocols provided herein are intended to facilitate the use of this important building block in synthetic and medicinal chemistry research.

References

The Impact of Fluorination on the Photophysical Properties of Benzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of fluorinated benzophenone derivatives. The strategic introduction of fluorine atoms into the benzophenone scaffold can significantly alter its electronic and photophysical behavior, leading to enhanced performance in various applications, from organic light-emitting diodes (OLEDs) to photodynamic therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying photophysical processes.

Core Photophysical Properties

The introduction of fluorine, a highly electronegative atom, can profoundly influence the photophysical characteristics of benzophenone derivatives. These modifications stem from the inductive (-I) and mesomeric (+M) effects of the fluorine substituents, which alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). Consequently, properties such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes can be finely tuned.

Fluorination has been shown to enhance the photostability of fluorescent molecules.[1][2] In the context of benzophenone derivatives used in OLEDs, fluorination can impact thermal stability and electrochemical behavior. For instance, many fluorinated benzophenone-based compounds exhibit high thermal decomposition temperatures, often exceeding 270 °C.[3]

Data Summary

The following tables summarize key photophysical and electrochemical data for a selection of benzophenone derivatives, some of which are fluorinated, that have been investigated for their potential in OLED applications. This data provides a comparative overview of how different substituents impact their electronic properties.

Table 1: Thermal, Electrochemical, and Photophysical Properties of Benzophenone Derivatives for Phosphorescent OLEDs (PhOLEDs) [3]

| Compound | Td (°C) | HOMO (eV) | LUMO (eV) | Eg (eV) | ET (eV) | ΦPL (sol/film) (%) |

| HA1 | 218 | -5.80 | -2.10 | 3.70 | 2.90 | - |

| HA2 | 369 | -5.75 | -2.03 | 3.72 | 3.02 | - |

| HA3 | 553 | -5.67 | -1.83 | 3.84 | 2.95 | - |

| HA4 | 382 | -5.71 | -2.15 | 3.56 | 2.87 | - |

| HA5 | 398 | -5.48 | -2.76 | 2.72 | 2.53 | 3.0 / - |

| HA6 | 421 | -5.62 | -2.80 | 2.82 | 2.61 | 15.3 / - |

| HA7 | 457 | -5.78 | -2.01 | 3.77 | 2.92 | - |

| HA8 | 425 | -5.73 | -1.98 | 3.75 | 2.89 | - |

| HA9 | 412 | -4.74 | -1.98 | 2.76 | 2.56 | - / 15.0 |

| HA10 | 393 | -5.77 | -1.84 | 3.93 | 2.95 | - / 24.4 |

Td: Thermal decomposition temperature; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Bandgap energy; ET: Triplet state energy; ΦPL: Photoluminescence quantum yield (solution/film).

Table 2: Thermal, Electrochemical, and Photophysical Properties of Benzophenone Derivatives for Thermally Activated Delayed Fluorescence (TADF) OLEDs [3]

| Compound | Td (°C) | HOMO (eV) | LUMO (eV) | Eg (eV) | ES (eV) | ET (eV) |

| HB1 | 316 | -5.70 | -2.60 | 3.10 | 2.70 | 2.64 |

| HB2 | 277 | -5.40 | -2.70 | 2.70 | 2.40 | 2.35 |

| HB3 | 318 | -5.80 | -2.70 | 3.10 | 2.70 | 2.64 |

| HB4 | 303 | -5.70 | -2.60 | 3.10 | 2.70 | 2.64 |

| HB5 | 497 | -5.80 | -2.70 | 3.10 | 2.70 | 2.64 |

| HB6 | 423 | -6.10 | -2.00 | 4.10 | 3.07 | 2.59 |

| HB7 | 421 | -5.90 | -2.80 | 3.10 | 2.70 | 2.64 |

| HB8 | 394 | -5.80 | -2.70 | 3.10 | 2.37 | 2.32 |

Td: Thermal decomposition temperature; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Bandgap energy; ES: Singlet state energy; ET: Triplet state energy.

Experimental Protocols

The characterization of the photophysical properties of fluorinated benzophenone derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

Materials:

-

Spectrophotometer (e.g., Agilent Cary 60)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

-

Fluorinated benzophenone derivative sample

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the fluorinated benzophenone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically ~10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute sample solution before filling it.

-

Record the absorption spectrum of each of the diluted solutions, starting from the lowest concentration.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_F).

Materials:

-

Spectrofluorometer (e.g., Horiba FluoroMax)

-

Quartz cuvettes (four-sided polished)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Fluorinated benzophenone derivative sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum and scan a range of emission wavelengths.

-

-

Quantum Yield Measurement (Relative Method):

-

Record the emission spectrum of the sample and a quantum yield standard under identical experimental conditions (excitation wavelength, slit widths).

-

Ensure the absorbance of the standard and the sample at the excitation wavelength are closely matched and below 0.1.

-

Calculate the integrated fluorescence intensity of the sample and the standard.

-

The fluorescence quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Transient Absorption Spectroscopy

Objective: To study the dynamics of excited states, including intersystem crossing and triplet state lifetime.

Materials:

-

Pump-probe transient absorption spectrometer

-

Pulsed laser source (e.g., Nd:YAG laser for excitation)

-

Probe light source (e.g., Xenon arc lamp)

-

Monochromator and detector (e.g., PMT or CCD)

-

Sample cell

Procedure:

-

Sample Preparation: Prepare a solution of the fluorinated benzophenone derivative in a suitable solvent. The concentration should be adjusted to give a sufficient signal-to-noise ratio. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

Instrument Setup:

-

Data Acquisition:

-

The sample is excited by the pump pulse, and the change in absorbance of the probe beam is measured as a function of time delay and wavelength.

-

Data is collected over a range of time scales, from femtoseconds to milliseconds, to capture the different kinetic processes.

-

-

Data Analysis:

-

The transient absorption spectra (ΔA vs. wavelength) at different delay times are analyzed to identify the spectral signatures of the excited singlet and triplet states.

-

The decay kinetics at specific wavelengths are fitted to exponential functions to determine the lifetimes of the excited states and the rate of intersystem crossing.

-

Photophysical Pathways and Experimental Workflow

The photophysical processes occurring in benzophenone derivatives upon photoexcitation can be visualized using a Jablonski diagram. The experimental workflow for characterizing these properties follows a logical progression from basic spectroscopic measurements to more advanced time-resolved studies.

Caption: A generalized Jablonski diagram for benzophenone derivatives.

Upon absorption of a photon, the molecule is excited from the ground state (S₀) to a singlet excited state (S₁ or S₂). From the higher excited singlet state (S₂), the molecule typically undergoes rapid internal conversion to the lowest excited singlet state (S₁). From S₁, the molecule can relax to the ground state via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state (T₂), a process that is particularly efficient in benzophenones. Following further internal conversion to the lowest triplet state (T₁), the molecule can return to the ground state through phosphorescence or non-radiative decay.

Caption: A typical experimental workflow for investigating fluorinated benzophenones.

The investigation of novel fluorinated benzophenone derivatives begins with their synthesis and purification, followed by structural confirmation. The core photophysical characterization then proceeds with steady-state techniques like UV-Vis and fluorescence spectroscopy to determine fundamental properties. Finally, time-resolved techniques such as transient absorption spectroscopy are employed to elucidate the dynamics of the excited states. The collective data is then analyzed to establish structure-property relationships.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4'-fluorobenzophenone: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-fluorobenzophenone is a halogenated diarylketone that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a ketone moiety, a bromine atom, and a fluorine atom, provides multiple reactive sites for a wide array of chemical transformations. This allows for the strategic introduction of diverse functionalities, making it a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom facilitates cross-coupling reactions, while the fluorinated phenyl ring can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of this compound as a synthetic building block.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (3-bromophenyl)(4-fluorophenyl)methanone |

| CAS Number | 46698-24-2 |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 109.5-110 °C (for the 4-bromo isomer)[2] |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic data is critical for the identification and characterization of this compound. While publicly available spectra are limited, typical spectral features can be predicted and are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.20-7.80 (m, 8H, aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 194 (C=O), 165 (d, J_CF), 137, 136, 133 (d, J_CF), 131, 130, 128, 123, 116 (d, J_CF) |

| IR (ATR) | ~1660 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=C aromatic stretch), ~1220 cm⁻¹ (C-F stretch), ~840 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | m/z 278/280 [M]⁺, 201 [M-Br]⁺, 123 [C₆H₄COF]⁺, 95 [C₆H₄F]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. A plausible and efficient route is the acylation of fluorobenzene with 3-bromobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound based on established Friedel-Crafts acylation methodologies.

Materials:

-

3-Bromobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add 3-bromobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: Add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications as a Synthetic Building Block

The strategic placement of the bromo and fluoro substituents, along with the ketone functionality, makes this compound a highly valuable intermediate for the synthesis of a variety of complex molecules.

Cross-Coupling Reactions

The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups at the 3-position. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: Coupling with amines provides access to a diverse array of substituted anilines. This reaction is instrumental in the synthesis of many nitrogen-containing bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can be further functionalized or are themselves important structural elements in various materials and drugs.

Role in Medicinal Chemistry and Drug Development

Halogenated benzophenones are privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. While specific studies on this compound are not abundant, its structural motifs are present in molecules with known biological activity.

-

Kinase Inhibitors: The benzophenone core can act as a scaffold to position functional groups that interact with the ATP-binding site of protein kinases. The bromo and fluoro substituents can be modified to tune selectivity and potency. For instance, related bromo-pyrimidine analogues have been investigated as Bcr/Abl tyrosine kinase inhibitors.[3][4]

-

Anticancer Agents: Many compounds containing bromo- and fluoro-substituted aromatic rings have demonstrated cytotoxic activity against various cancer cell lines. A patent application describes the use of a similar compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, as a key intermediate in the synthesis of empagliflozin, a drug used to treat type 2 diabetes.[5] Furthermore, bromo-fluorobenzaldehydes have been utilized as precursors for the synthesis of epidermal growth factor receptor (EGFR) inhibitors.[6]

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the EGFR signaling cascade, which is often dysregulated in cancer.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of complex molecules. The straightforward synthesis via Friedel-Crafts acylation and the reactivity of the bromine atom in cross-coupling reactions make it an attractive starting material for the development of novel kinase inhibitors, anticancer agents, and other biologically active compounds. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to lead to the discovery of new and improved therapeutic agents and functional materials.

References

- 1. This compound | C13H8BrFO | CID 3650193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental Chemistry II [sites.science.oregonstate.edu]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of Benzophenone-Containing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold, a diaryl ketone, is a ubiquitous and versatile pharmacophore found in a wide array of biologically active molecules. Its presence in both natural products and synthetic compounds has made it a focal point of research in medicinal chemistry and drug discovery. Molecules incorporating the benzophenone moiety have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the core biological activities of benzophenone-containing molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Benzophenone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various benzophenone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [1][2] |

| A-549 (Lung) | 0.82 | [1][2] | |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [1][2] | |

| SW480 (Colon) | 0.99 | [1] | |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [1] |

| A-549 (Lung) | 3.92 | [1][2] | |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [1][2] | |

| MDA-MB-231 (Breast) | 6.13 | [1] | |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [1] |

| A-549 (Lung) | 4.61 | [1][2] | |

| SMMC-7721 (Hepatocarcinoma) | 0.80 | [1][2] | |

| MDA-MB-231 (Breast) | 5.65 | [1] | |

| Compound 2a | Jurkat Clone E6-1 (Leukemia) | 0.53 ± 0.05 | [3] |

| THP-1 (Leukemia) | 0.18 ± 0.03 | [3] | |

| Compound 2j | Jurkat Clone E6-1 (Leukemia) | 0.52 ± 0.03 | [3] |

| THP-1 (Leukemia) | 0.48 ± 0.03 | [3] | |

| Garcinol | Human Leukemia Cell Lines | - | [4] |

| Isogarcinol | Human Leukemia Cell Lines | More potent than Garcinol | [4] |

| Xanthochymol | Human Leukemia Cell Lines | More potent than Garcinol | [4] |

| Benzophenone-Thiazole Hybrids | HT-1080 (Fibrosarcoma) | - | [5] |

| A-549 (Lung) | - | [5] | |

| Benzopyranone Derivative 6 | A549 (Lung) | 5.0 | [6] |

| Benzopyranone Derivative 9 | A549 (Lung) | 5.83 | [6] |

Signaling Pathways in Anticancer Activity

Benzophenone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. Two prominent mechanisms are the induction of apoptosis and cell cycle arrest.

Several benzophenone compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. A common pathway implicated is the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Benzophenone derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably G2/M and G1/S phases. This prevents the cells from dividing and replicating their DNA, ultimately leading to cell death. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Antimicrobial Activity

Benzophenone-containing molecules have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their lipophilic nature is often correlated with their efficacy, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The antimicrobial potency of benzophenone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,2′,4-Trihydroxybenzophenone | Salmonella Typhimurium | 125 | [7] |

| Staphylococcus aureus | 62.5 | [7] | |

| Escherichia coli | 250 | [7] | |

| Pseudomonas aeruginosa | 250 | [7] | |

| Benzophenone-1,2,3-triazole (3a) | Bacillus subtilis | - | [8] |

| Staphylococcus aureus | - | [8] | |

| Candida albicans | - | [8] | |

| Benzophenone-1,2,3-triazole (3b) | Bacillus subtilis | - | [8] |

| Staphylococcus aureus | - | [8] | |

| Candida albicans | - | [8] | |

| Benzophenone derivatives (5a, 5c, 5d, 5f, 5g) | Various bacteria and fungi | Moderate to good activity |

Anti-inflammatory Activity

Certain benzophenone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often expressed as the IC50 value for the inhibition of COX enzymes.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Triarylpyrazoline derivative (PYZ12) | COX-2 | - | [9] |

| Triarylpyrazoline derivative (PYZ13) | COX-2 | - | [9] |

| Pyrazole-thiourea-benzimidazole hybrid (PYZ10) | COX-2 | 0.0283 nM | [9] |

| Pyrazole-thiourea-benzimidazole hybrid (PYZ11) | COX-2 | 0.2272 nM | [9] |

| 1,5-diarylpyrazole-urea hybrid | COX-2 | - | [10] |

| Benzophenone-thiazole hybrid (5c) | PGE2 release | 82.8% inhibition | [11] |

| Benzophenone-thiazole hybrid (5e) | PGE2 release | 83.1% inhibition | [11] |

Antiviral Activity

A significant area of research for benzophenone derivatives has been in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Quantitative Antiviral Data

The antiviral efficacy is typically reported as the half-maximal effective concentration (EC50) or IC50 against viral replication or a specific viral enzyme.

| Compound/Derivative | Virus/Target | IC50/EC50 | Reference |

| GW678248 (70h) | Wild-type HIV-1 | 0.5 nM (IC50) | [12] |

| K103N mutant HIV-1 | 1 nM (IC50) | [12] | |

| Y181C mutant HIV-1 | 0.7 nM (IC50) | [12] | |

| GW4511 | Wild-type HIV-1 | ≤2 nM (IC50) | [13][14] |

| 16 mutant strains of HIV-1 | <10 nM (IC50) | [13][14] | |

| GW4751 | Wild-type HIV-1 | ≤2 nM (IC50) | [13][14] |

| 16 mutant strains of HIV-1 | <10 nM (IC50) | [13][14] | |

| GW3011 | Wild-type HIV-1 | ≤2 nM (IC50) | [13][14] |

| Benzophenone derivative (15d) | Wild-type HIV-1 | 0.12 µM (EC50) | [15] |

Enzyme Inhibition

Beyond their effects on viral enzymes, benzophenone derivatives have been investigated as inhibitors of various other enzymes, including protein kinases and cholinesterases.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Enzyme | IC50 | Reference |

| Balanol analogues | Protein Kinase C (PKC) | - | [16] |

| Balanol analogues | Protein Kinase A (PKA) | - | [16] |

| Azepane derivative (30) | eeAChE | 1.110 µM | [17] |

| Piperidine-substituted lead (6) | eeAChE | 2.303 µM | [17] |

| hAChE | 9.59 µM | [17] | |

| eqBuChE | 172 nM | [17] | |

| hBuChE | 1.16 µM | [17] |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are standardized methodologies for key assays cited in the evaluation of benzophenone derivatives.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzophenone derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

-

Cell Suspension: Prepare a single-cell suspension of the treated and control cells.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with benzophenone derivatives. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzophenone derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Conclusion

The benzophenone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The data and protocols presented in this guide highlight the potential of benzophenone-containing molecules as leads for the development of new therapeutic agents in oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for translating their promising in vitro activities into clinically effective treatments. The provided experimental methodologies and pathway visualizations serve as a foundational resource for researchers dedicated to advancing the field of benzophenone-based drug discovery.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives | MDPI [mdpi.com]

- 4. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemlett.com [jchemlett.com]

- 6. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.aalto.fi [research.aalto.fi]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1. | Semantic Scholar [semanticscholar.org]

- 15. sciforschenonline.org [sciforschenonline.org]

- 16. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]

In-depth Computational Analysis of 3-Bromo-4'-fluorobenzophenone Structure: A Literature Review

A comprehensive review of scientific literature reveals a notable absence of detailed computational or experimental studies specifically focused on the molecular structure of 3-Bromo-4'-fluorobenzophenone. While numerous studies exist for structurally related compounds, a dedicated in-depth technical guide or whitepaper on the target molecule, as requested, cannot be generated based on currently available public research.

State of Research: A Gap in the Literature

Searches for "computational studies of this compound structure," "DFT studies of this compound," and "molecular modeling of this compound" did not yield any publications containing the specific quantitative data necessary for a detailed technical guide. The required data, such as optimized geometrical parameters (bond lengths, bond angles, dihedral angles), vibrational frequencies (FT-IR, Raman), and electronic properties (HOMO-LUMO energies, molecular electrostatic potential), are not available in the public domain for this specific molecule.

While general information and basic computed properties for this compound are available in chemical databases like PubChem, these resources do not provide the in-depth analysis or the detailed experimental and computational protocols required for a scientific whitepaper.[1]

Research on Analogous Compounds

Computational studies have been performed on a variety of substituted benzophenones and other related aromatic compounds. These studies utilize methods such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)) to investigate molecular structure, vibrational spectra, and electronic properties. For instance, detailed analyses are available for molecules like 3-Bromo-4-chlorobenzophenone[2], 2-amino-4′-fluorobenzophenone[3], and various other bromo- and fluoro-substituted aromatic ketones.[4] These studies provide a methodological framework for how such an analysis of this compound could be conducted.

The typical workflow in these analogous studies involves:

-

Synthesis and Experimental Characterization: The compound is synthesized and its structure is confirmed using techniques like FT-IR, FT-Raman, and NMR spectroscopy.

-

Computational Modeling: The molecular geometry is optimized using DFT calculations.

-

Spectral Simulation: Vibrational frequencies are calculated and compared with the experimental spectra to validate the computational model.

-

Analysis of Molecular Properties: Further computational analyses, such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are performed to understand the electronic structure and reactivity of the molecule.

Below is a conceptual workflow diagram illustrating the typical process for such a computational study.

Caption: A conceptual workflow for the computational and experimental analysis of a molecule.

Conclusion

Due to the absence of published research containing the necessary quantitative data and detailed experimental protocols for this compound, it is not possible to create the requested in-depth technical guide. The scientific community has not yet published a comprehensive study on the computational and spectroscopic analysis of this specific molecule. Therefore, any attempt to generate such a guide would be speculative and would not meet the standards of a factual technical document for researchers and drug development professionals. Further experimental and computational research is required to elucidate the detailed molecular structure and properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of Bioactive Compounds with Benzophenone Scaffolds

The benzophenone motif, characterized by a diaryl ketone core, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a cornerstone for the development of novel therapeutic agents.[1][4][5] Naturally occurring benzophenones, often found in higher plants and fungi, exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antioxidant, antiviral, and cytotoxic effects.[1][6][7] This has spurred significant interest in the synthesis and evaluation of novel benzophenone derivatives, leading to the discovery of compounds with potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2]

This technical guide provides a comprehensive overview of the discovery of bioactive compounds centered on the benzophenone scaffold. It details common synthetic methodologies, summarizes key biological activities with supporting quantitative data, presents detailed experimental protocols for crucial assays, and visualizes complex pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery.

Synthesis of Benzophenone Derivatives

The most prevalent and versatile method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation .[8][9] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[8][9] Other methods include the oxidation of diphenylmethane and Grignard reactions.[8]

General Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a generalized procedure adapted from established methods for the synthesis of substituted benzophenones.[8][9]

Materials:

-

Aromatic substrate (e.g., Toluene)

-

Acylating agent (e.g., Benzoyl chloride)

-

Anhydrous Lewis acid (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Concentrated Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask dried under a nitrogen or argon atmosphere, dissolve the aromatic substrate in an anhydrous solvent like DCM.[8][10]

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C.[9][10] Carefully and portion-wise add the anhydrous aluminum chloride while stirring. Ensure the temperature remains low.

-

Acylation: Slowly add the corresponding benzoyl chloride or other acylating agent to the cooled mixture.[10]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4 hours or until completion).[9] Monitor the reaction's progress using thin-layer chromatography (TLC).[10]

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[9][10]

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution until the pH is neutral (6-7), and finally with brine.[9][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9][10]

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure benzophenone derivative.[9]

Bioactive Benzophenone Derivatives

The benzophenone scaffold is a versatile platform for discovering compounds with a wide range of biological activities.

Anticancer Activity

Numerous benzophenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][11] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial pathways like angiogenesis.[6][12][13]

Quantitative Data: Anticancer Activity of Benzophenone Derivatives

| Compound/Reference | Target Cell Line(s) | IC₅₀ (µM) | Notes |

| Compound 1 [14] | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | Showed very strong and broad-spectrum inhibitory activity.[14][15] |

| Compound 3c [16] | SMMC-7721 | ~0.111 | Exhibited stronger cytotoxicity than the standard drug Taxol against this cell line.[16] |

| Compound 44 [1] | A549, MCF-7, DLA | 20, 23, 23 | A diamide-coupled benzophenone derivative identified as a good lead compound.[1] |

| Compound 45 [1] | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | A potent compound containing a benzophenone moiety linked with a stavudine derivative.[1] |

| Compound 39 [1] | EAC, DLA | ~5 | A benzophenone-thiazole derivative that inhibits translational VEGF-A.[1] |

| 2,2′-Hydroxybenzophenones [1] | GSTA1-1 (enzyme) | 0.18 - 1.77 | Showed potent inhibitory activity toward MDR-involved human GST-isoenzyme A1-1.[1] |

| Substituted 2-hydroxybenzophenone [17] | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 | The most potent compound exhibited good cytotoxic effects against breast and prostate cancer cell lines.[17] |